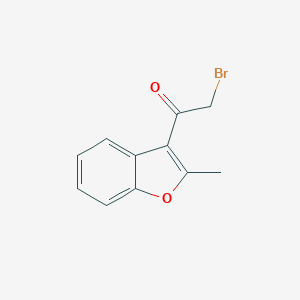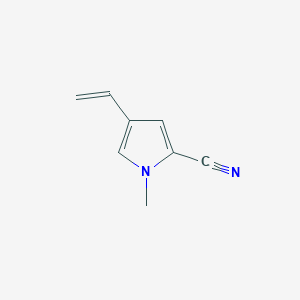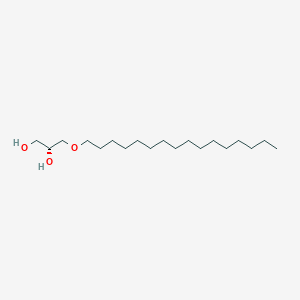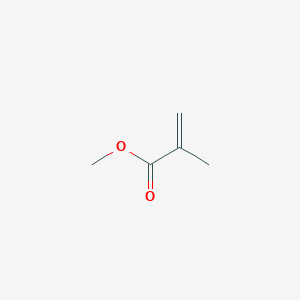
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran is a chemical compound that belongs to the furan family. It is also known as 4-chlorophenylhydroxymethylfurfural or HMF-Cl. This compound has gained significant attention in recent years due to its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes that are involved in various biological processes. It has also been suggested that this compound may have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran in lab experiments is its ease of synthesis. This compound can be synthesized using simple reaction conditions and is readily available. However, one of the limitations of using this compound is its instability under certain conditions. It can undergo various chemical reactions, which may affect the results of lab experiments.
Orientations Futures
There are various future directions for the research and application of 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran. One potential direction is the development of new drugs and pharmaceuticals based on this compound. It may also be used in the development of novel materials for various applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran has various potential applications in scientific research. It is widely used as a starting material for the synthesis of other chemical compounds. This compound has shown promising results in the development of new drugs and pharmaceuticals. It has also been used in the synthesis of novel materials for various applications, including catalysis, energy storage, and sensing.
Propriétés
Numéro CAS |
111808-94-7 |
|---|---|
Nom du produit |
5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran |
Formule moléculaire |
C12H11ClO2 |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
[5-(4-chlorophenyl)-2-methylfuran-3-yl]methanol |
InChI |
InChI=1S/C12H11ClO2/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6,14H,7H2,1H3 |
Clé InChI |
GQHKNJRCVPQMQL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)CO |
SMILES canonique |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





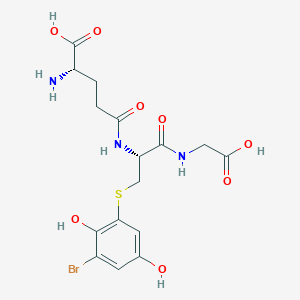
![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)


![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)

